molecular formula C10H11F2N B13160898 4-Fluoro-2-(4-fluorophenyl)pyrrolidine

4-Fluoro-2-(4-fluorophenyl)pyrrolidine

Cat. No.: B13160898
M. Wt: 183.20 g/mol
InChI Key: PDIVEBAJCJYAHT-UHFFFAOYSA-N
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Description

4-Fluoro-2-(4-fluorophenyl)pyrrolidine is a fluorinated heterocyclic compound that features a pyrrolidine ring substituted with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(4-fluorophenyl)pyrrolidine typically involves the introduction of fluorine atoms into the pyrrolidine ring. One common method is the nucleophilic substitution reaction, where a fluorine-containing reagent reacts with a pyrrolidine precursor. For example, the reaction of 4-fluorobenzaldehyde with pyrrolidine in the presence of a fluorinating agent can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine species. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(4-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of fluorinated derivatives .

Scientific Research Applications

4-Fluoro-2-(4-fluorophenyl)pyrrolidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated molecules.

    Biology: It serves as a probe in studying the effects of fluorine substitution on biological activity.

    Medicine: The compound is investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(4-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to altered biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluoro-2-(4-fluorophenyl)pyrrolidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms can enhance its stability and binding properties compared to similar compounds .

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

4-fluoro-2-(4-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11F2N/c11-8-3-1-7(2-4-8)10-5-9(12)6-13-10/h1-4,9-10,13H,5-6H2

InChI Key

PDIVEBAJCJYAHT-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1C2=CC=C(C=C2)F)F

Origin of Product

United States

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